BGT226

Übersicht

Beschreibung

BGT226 is an orally available, small molecule that acts as a dual inhibitor of mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K). Developed by Novartis, this compound is primarily used for the treatment of solid tumors, including advanced breast cancer . The compound targets multiple isoforms of PI3K, making it a pan-PI3K inhibitor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BGT226 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the compound is available for research purposes in various quantities, indicating that scalable production methods are in place .

Analyse Chemischer Reaktionen

Types of Reactions

BGT226 undergoes various chemical reactions, including:

Reduction: Reduction reactions may be employed to modify specific functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the aromatic rings and heterocyclic components of the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

BGT226 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway.

Industry: Utilized in the development of new therapeutic agents targeting the PI3K/mTOR pathway.

Wirkmechanismus

BGT226 exerts its effects by inhibiting the activity of PI3K and mTOR, key components of the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for regulating cellular processes such as proliferation, differentiation, metabolism, and survival. By inhibiting PI3K and mTOR, this compound disrupts these processes, leading to reduced tumor growth and increased cancer cell death . The compound induces autophagy, a cellular degradation process, which contributes to its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

LY294002: Another PI3K inhibitor, but less potent compared to BGT226.

Rapamycin: An mTOR inhibitor that does not target PI3K, making it less comprehensive in its inhibition profile.

Uniqueness

This compound is unique due to its dual inhibition of both PI3K and mTOR, providing a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway . This dual inhibition results in more effective suppression of tumor growth and survival compared to compounds that target only one component of the pathway.

Biologische Aktivität

BGT226, also known as NVP-BGT226, is a novel dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by dysregulation of the PI3K/AKT/mTOR signaling pathway. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and findings from clinical studies.

This compound functions primarily by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is commonly associated with cancer progression. This compound has been shown to induce autophagy and apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Cycle Progression : this compound causes cell cycle arrest in the G0-G1 phase, leading to reduced cellular proliferation .

- Induction of Autophagy : The compound promotes autophagy via upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and degradation of p62, indicating enhanced autophagic flux .

- Caspase-Independent Cell Death : Research indicates that this compound can induce cell death through mechanisms that do not solely rely on apoptosis, suggesting alternative pathways for therapeutic efficacy .

Efficacy in Preclinical Models

This compound has demonstrated potent antitumor activity across various cancer types in vitro and in vivo:

- Head and Neck Cancer : In studies involving head and neck cancer cell lines, this compound exhibited significant growth inhibition and was effective against cisplatin-resistant cells. In xenograft models, it delayed tumor growth in a dose-dependent manner .

- Hepatocellular Carcinoma (HCC) : this compound was found to be cytotoxic to HCC cell lines under both normoxic and hypoxic conditions. It inhibited angiogenesis by reducing levels of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), crucial factors for tumor angiogenesis .

- Lymphomas : Studies have indicated that this compound can effectively inhibit cell proliferation across various lymphoma types, showcasing its broad applicability as an anti-cancer agent .

Clinical Studies

The safety and pharmacokinetics of this compound have been evaluated in several clinical trials:

- Phase I Trials : A Phase I study assessed the tolerability and pharmacodynamics of this compound in Japanese patients with advanced solid tumors. The drug was administered orally with dose escalation from 10 mg to 100 mg. Common side effects included diarrhea and nausea, but no dose-limiting toxicities were reported .

- Pharmacokinetics : The drug demonstrated rapid absorption with systemic exposure increasing in a dose-dependent manner. However, treatment did not significantly alter biomarker levels in normal skin or tumor tissues .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against different cancer types based on preclinical findings:

| Cancer Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Head and Neck Cancer | Inhibition of PI3K/AKT/mTOR; Induction of autophagy | Significant growth inhibition; Effective against resistant cells |

| Hepatocellular Carcinoma | Inhibition of HIF-1α and VEGF; Induction of apoptosis | Cytotoxic under normoxic/hypoxic conditions |

| Lymphomas | Broad PI3K pathway inhibition | Effective across various lymphoma subtypes |

Eigenschaften

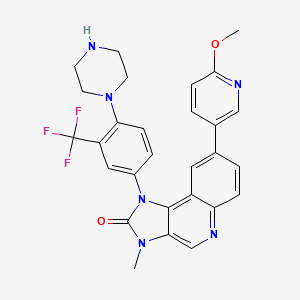

IUPAC Name |

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMXYEBLEBULND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238600 | |

| Record name | BGT-226 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915020-55-2 | |

| Record name | BGT-226 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915020552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BGT-226 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BGT-226 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE7F2GMJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.